双前荷莫他达拉非

描述

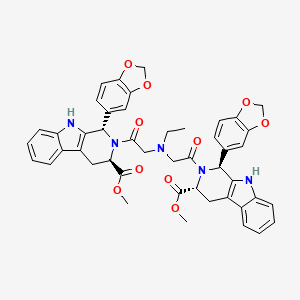

Bisprehomotadalafil is a dimeric analogue of Tadalafil . It has a molecular formula of C46H43N5O10 . It is one of the several dimeric tadalafil analogues that have been synthesized for use as reference standards in the inspection of functional foods, mainly advertised as sexual enhancement products .

Synthesis Analysis

During the synthesis of these dimeric tadalafil analogues, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) was proven to be the reagent of choice for amide coupling . The trans-isomer structures tentatively assigned for the isolated dimeric tadalafil analogues (bisprehomotadalafil and bisprecyclopentyltadalafil) found in dietary supplements are now revised to cis-isomer structures .

Molecular Structure Analysis

The molecular structure of Bisprehomotadalafil is complex, with a molecular weight of 825.8611 . The structure was initially thought to be a trans-isomer, but recent studies have revised this to a cis-isomer .

科学研究应用

合成和结构分析

双前荷莫他达拉非已被合成并进行了结构分析,作为二聚他达拉非类似物研究的一部分。这些化合物已被用作参考标准来检查膳食补充剂,特别是那些宣称可以增强性功能的补充剂。合成过程确定 1-[双(二甲氨基)亚甲基]-1H-1,2,3-三唑并[4,5-b]吡啶鎓 3-氧化六氟磷酸盐 (HATU) 是酰胺偶联的首选试剂,这对于生产这些二聚他达拉非类似物至关重要。该研究还导致了最初分配给双前荷莫他达拉非的反式异构体结构的结构修订,将其修改为顺式异构体结构 (Mandava et al., 2017)。

在各个领域的类似物探索

虽然对双前荷莫他达拉非的直接研究有限,但对双酚(一种相关化合物)的各种类似物进行的研究提供了对这些物质的更广泛应用和影响的见解。例如,双酚类似物已被研究其环境出现、人体暴露和毒性。这些研究包括内分泌干扰作用、细胞毒性、遗传毒性和实验室研究中的神经毒性,阐明了双酚类似物的影响,这可能与双前荷莫他达拉非在类似条件下的影响相类似 (Chen et al., 2016)。

抗菌特性

对双-(咪唑啉基吲哚)衍生物(另一类双化合物)的研究揭示了对革兰氏阳性和革兰氏阴性细菌(包括抗生素耐药菌株)的有效抗菌活性。这表明双化合物(包括双前荷莫他达拉非)在开发新的抗菌剂方面具有潜力 (Panchal et al., 2009)。

在镇静和麻醉监测中的应用

双频指数 (BIS) 监测的使用,虽然与双前荷莫他达拉非没有直接关系,但说明了双化合物在医学应用中的重要性。BIS 监测在麻醉中至关重要,表明其在可能研究双前荷莫他达拉非对中枢神经系统影响的背景下具有潜在相关性 (Johansen, 2006)。

作用机制

Target of Action

Bisprehomotadalafil, also known as trans-Bisprehomotadalafil, is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 is an enzyme that is found in various tissues, most prominently in the corpus cavernosum and pulmonary vasculature. It plays a crucial role in regulating the intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is a cellular signaling molecule .

Mode of Action

As a PDE5 inhibitor, Bisprehomotadalafil works by blocking the degradation of cGMP by PDE5 . This leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow . The most common therapeutic effect of Bisprehomotadalafil is smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by Bisprehomotadalafil is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn produces cGMP. The cGMP then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation .

Pharmacokinetics

Tadalafil is known to have a longer half-life, which makes it suitable for once-daily dosing

Result of Action

The primary result of Bisprehomotadalafil’s action is the relaxation of smooth muscle and increased blood flow, particularly in the corpus cavernosum and pulmonary vasculature . This can lead to the resolution of conditions such as erectile dysfunction and pulmonary arterial hypertension .

Action Environment

The action of Bisprehomotadalafil can be influenced by various environmental factors. For instance, the presence of other drugs, particularly nitrates or guanylate cyclase stimulators, can enhance its hypotensive effects . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment

生化分析

Biochemical Properties

Bisprehomotadalafil functions as a PDE5 inhibitor, similar to tadalafil. It interacts with the PDE5 enzyme, inhibiting its activity and leading to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This interaction results in vasodilation and increased blood flow . Additionally, bisprehomotadalafil may interact with other biomolecules involved in the cGMP pathway, although specific interactions with proteins or other enzymes have not been extensively documented.

Cellular Effects

Bisprehomotadalafil influences various cellular processes by modulating the levels of cGMP. In smooth muscle cells, it promotes relaxation and vasodilation, which are crucial for its therapeutic effects in erectile dysfunction . The compound may also affect cell signaling pathways related to cGMP, potentially impacting gene expression and cellular metabolism. Detailed studies on its effects on different cell types and cellular processes are limited.

Molecular Mechanism

The primary mechanism of action of bisprehomotadalafil involves the inhibition of PDE5, which prevents the breakdown of cGMP. This inhibition leads to the accumulation of cGMP, resulting in the relaxation of smooth muscle cells and increased blood flow . At the molecular level, bisprehomotadalafil binds to the active site of PDE5, blocking its enzymatic activity. This binding interaction is crucial for its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisprehomotadalafil have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that bisprehomotadalafil can maintain its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions

Dosage Effects in Animal Models

The effects of bisprehomotadalafil vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE5 and promotes vasodilation without significant adverse effects At higher doses, toxic or adverse effects may be observed, including hypotension and other cardiovascular issues

Metabolic Pathways

Bisprehomotadalafil is involved in metabolic pathways related to the cGMP signaling cascade. It interacts with enzymes and cofactors that regulate cGMP levels, such as guanylate cyclase and PDE5 . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its inhibition of PDE5, leading to increased cGMP concentrations. Detailed studies on its metabolic pathways and interactions with other enzymes are necessary to fully understand its biochemical properties.

Transport and Distribution

Within cells and tissues, bisprehomotadalafil is transported and distributed through mechanisms similar to those of other PDE5 inhibitors. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of bisprehomotadalafil is primarily within the cytoplasm, where it exerts its inhibitory effects on PDE5 The compound may also localize to specific cellular compartments or organelles involved in the cGMP signaling pathway

属性

IUPAC Name |

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-[[2-[(1S,3R)-1-(1,3-benzodioxol-5-yl)-3-methoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-ethylamino]acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H43N5O10/c1-4-49(21-39(52)50-33(45(54)56-2)19-29-27-9-5-7-11-31(27)47-41(29)43(50)25-13-15-35-37(17-25)60-23-58-35)22-40(53)51-34(46(55)57-3)20-30-28-10-6-8-12-32(28)48-42(30)44(51)26-14-16-36-38(18-26)61-24-59-36/h5-18,33-34,43-44,47-48H,4,19-24H2,1-3H3/t33-,34-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQHEXUZQQJMO-RKTRKJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6C(CC7=C(C6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6[C@H](CC7=C([C@@H]6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H43N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-02-0 | |

| Record name | Bisprehomotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803592020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISPREHOMOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8JPL34R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the implications of finding bisprehomotadalafil in dietary supplements?

A3: The presence of bisprehomotadalafil, a synthetic tadalafil analogue, in dietary supplements raises significant public health concerns []. These supplements, often marketed for sexual enhancement, are illegally adulterated with this unapproved pharmaceutical ingredient. This poses a risk to consumers due to potential adverse effects and drug interactions, especially considering the lack of dosage control and transparency in such products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(Benzyloxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1381497.png)

propylamine](/img/structure/B1381508.png)

![N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1381514.png)